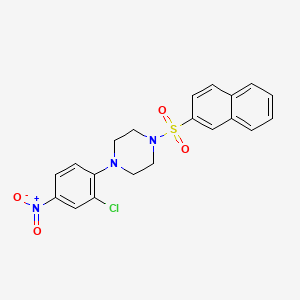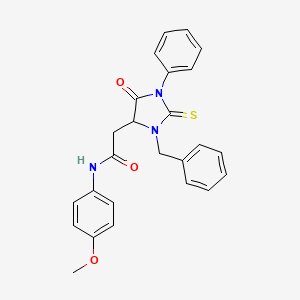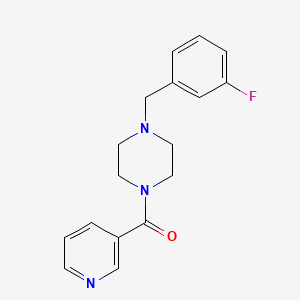![molecular formula C13H9BrClNOS B4936279 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and DNA repair. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. It also exhibits low toxicity and is well-tolerated in animal models. However, its low solubility in water can limit its use in certain experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one. One area of interest is the development of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one-based therapeutics for cancer and other diseases. Researchers are also exploring the use of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one as a potential adjuvant therapy to enhance the efficacy of existing cancer treatments. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one. This could lead to the identification of new drug targets and the development of more potent and selective compounds. Finally, researchers are also exploring the use of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one in combination with other natural compounds to enhance its therapeutic potential.
Synthesis Methods
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one can be synthesized by the condensation reaction of 2-bromoacetophenone and 5-chloro-2-thiophene carboxaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Scientific Research Applications
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
properties
IUPAC Name |
(E)-3-(2-bromoanilino)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNOS/c14-9-3-1-2-4-10(9)16-8-7-11(17)12-5-6-13(15)18-12/h1-8,16H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFIDLCWVYRRX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-bromoanilino)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)
![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)
![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)
![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)